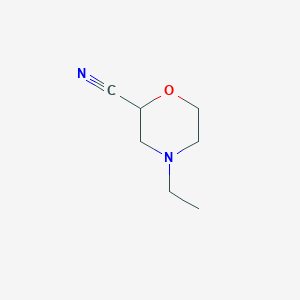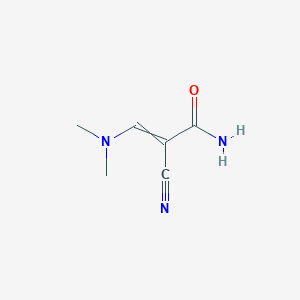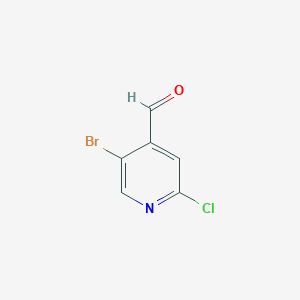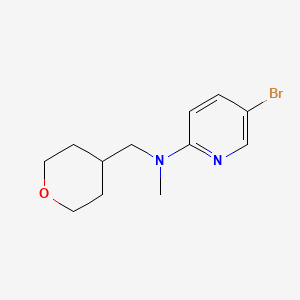
4-Ethylmorpholine-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to EMC often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of conformationally restricted and facially biased bridged morpholine derivatives fused to a phenanthrene ring system was prepared in a three-step sequence involving: (i) Voight rearrangement; (ii) stereoselective reduction of ketone and (iii) iodine mediated cyclisation .Molecular Structure Analysis
The molecular formula of EMC is C7H12N2O. The molecular weight is 140.18 g/mol. The structure of EMC includes a morpholine ring with a cyano group and an ethyl group attached to it.Scientific Research Applications
Photovoltaic Properties
Research on derivatives of quinoline carbonitriles, similar to 4-Ethylmorpholine-2-carbonitrile, has demonstrated their potential in photovoltaic applications. For instance, the study of photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives revealed their suitability for organic–inorganic photodiode fabrication. These compounds exhibited significant photovoltaic properties, indicating their potential in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antibacterial and Antifungal Activities
The synthesis and biological activity studies of furan derivatives, including compounds structurally related to 4-Ethylmorpholine-2-carbonitrile, have shown promising antibacterial and antifungal activities. These compounds demonstrated effectiveness against a range of bacteria and fungi, suggesting their potential use in the development of new antibacterial and antifungal agents (Loğoğlu et al., 2010).
Carbon Dioxide (CO2) Gas Sensing
Ethynylated-thiourea derivatives, related to the chemical class of 4-Ethylmorpholine-2-carbonitrile, have been utilized as sensing layers for the detection of CO2 gas. These compounds showed a significant response to CO2, demonstrating their potential as effective materials for resistive-type CO2 gas sensors operated at room temperature (Daud, Wahid, & Khairul, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like 4-Ethylmorpholine-2-carbonitrile would depend on its specific chemical structure. Factors such as molecular weight, polarity, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other chemicals or enzymes. For example, the stability of organoboron reagents used in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions .
properties
IUPAC Name |
4-ethylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGUCGTPTXSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)

![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)